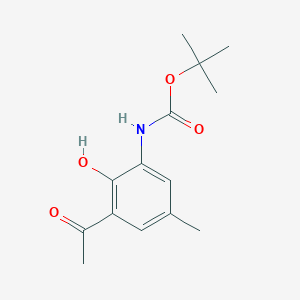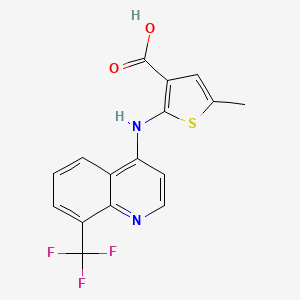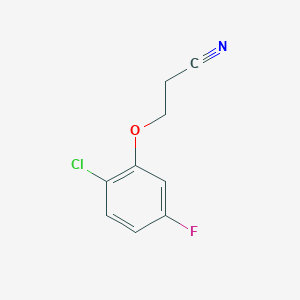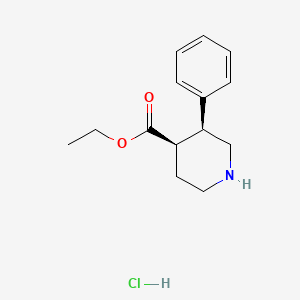
(S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride is a synthetic compound derived from tyrosine, an amino acid. This compound is characterized by the presence of bromine atoms at positions 3 and 5 on the benzene ring, a hydroxyl group at position 4, and a methyl ester group. It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride typically involves the bromination of L-tyrosine followed by esterification. The bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or water. The reaction conditions usually involve maintaining the temperature between 0°C to 25°C to ensure selective bromination at the desired positions.
After bromination, the resulting 3,5-dibromo-L-tyrosine is subjected to esterification using methanol and a strong acid catalyst like hydrochloric acid or sulfuric acid. The reaction is typically conducted under reflux conditions to achieve the desired methyl ester product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like zinc and hydrochloric acid.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like zinc (Zn) and hydrochloric acid (HCl) are commonly used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated tyrosine derivatives.
Substitution: Azide or thiol-substituted derivatives.
Scientific Research Applications
(S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its antithyroid properties and potential use in treating hyperthyroidism.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of thyroid peroxidase, an enzyme involved in the synthesis of thyroid hormones. This inhibition reduces the production of thyroid hormones, making it useful in the treatment of hyperthyroidism.
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-L-tyrosine: A direct precursor in the synthesis of (S)-Methyl 2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate hydrochloride.
2-Amino-4-bromophenol: Another brominated tyrosine derivative with different substitution patterns.
Uniqueness
This compound is unique due to its specific bromination pattern and the presence of a methyl ester group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.
Properties
Molecular Formula |
C10H12Br2ClNO3 |
|---|---|
Molecular Weight |
389.47 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(3,5-dibromo-4-hydroxyphenyl)propanoate;hydrochloride |
InChI |
InChI=1S/C10H11Br2NO3.ClH/c1-16-10(15)8(13)4-5-2-6(11)9(14)7(12)3-5;/h2-3,8,14H,4,13H2,1H3;1H/t8-;/m0./s1 |
InChI Key |
WBWBPCPGLKUMGJ-QRPNPIFTSA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)Br)O)Br)N.Cl |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)Br)O)Br)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7-(Aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13080397.png)









